N-phenethyl-2-pyrazinamine
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-phenethyl-2-pyrazinamine” are not available, there are general methods for synthesizing pyrazinamide analogues . For instance, one method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Chemical Reactions Analysis
Specific chemical reactions involving “N-phenethyl-2-pyrazinamine” are not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenethyl-2-pyrazinamine” are not explicitly provided in the sources I have access to .Scientific Research Applications
Medicinal Chemistry
“N-phenethyl-2-pyrazinamine” is structurally similar to 2-phenethylamines, which have significant presence and role in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets .
Ligands for Various Receptors
2-Phenethylamines serve as ligands for various receptors such as adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . “N-phenethyl-2-pyrazinamine” might also interact with these receptors due to its structural similarity.
Role in Dopaminergic Neurons
The 2-phenethylamine motif is widely present in nature and plays a central role in dopaminergic neurons, which are critical for voluntary movement, stress, or mood . “N-phenethyl-2-pyrazinamine” might also have a role in these biological processes.
Potential Therapeutic Applications
2-Phenethylamines have prominent therapeutic applications . Given its structural similarity, “N-phenethyl-2-pyrazinamine” might also have potential therapeutic applications.
Opioid Receptor Agonists
N-phenethyl substitution in certain compounds can turn selective µ opioid receptor ligands into dual µ/δ opioid receptor agonists . This suggests that “N-phenethyl-2-pyrazinamine” might also have potential as an opioid receptor agonist.
Potential for Safer Analgesics
N-phenethyl substituted morphinans produce effective and potent antinociception without motor impairment in mice . This suggests that “N-phenethyl-2-pyrazinamine” might have potential in the discovery of effective and safer analgesics.
Safety And Hazards
properties
IUPAC Name |
N-(2-phenylethyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-7-14-12-10-13-8-9-15-12/h1-5,8-10H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQOOYOLNLHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenethyl-2-pyrazinamine |
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